molecular formula C22H44O2 B14603182 2-Octadecyl-1,4-dioxane CAS No. 60067-55-2

2-Octadecyl-1,4-dioxane

Cat. No.: B14603182
CAS No.: 60067-55-2
M. Wt: 340.6 g/mol
InChI Key: SZWGQJGDDHOUKJ-UHFFFAOYSA-N
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Description

2-Octadecyl-1,4-dioxane is a synthetic organic compound belonging to the class of dioxanes It is characterized by a dioxane ring substituted with an octadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octadecyl-1,4-dioxane typically involves the reaction of 1,4-dioxane with an octadecyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the 1,4-dioxane, followed by the addition of octadecyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Octadecyl-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the dioxane ring to more saturated forms.

    Substitution: The octadecyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated dioxanes, while reduction can produce more saturated dioxane derivatives.

Scientific Research Applications

2-Octadecyl-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and unique chemical properties.

    Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a drug delivery vehicle, leveraging its ability to encapsulate hydrophobic drugs.

    Industry: It is utilized in the formulation of surfactants and emulsifiers in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Octadecyl-1,4-dioxane involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

    1,4-Dioxane: A simpler dioxane compound without the octadecyl substitution, used primarily as a solvent.

    2-Octadecyl-1,3-dioxane: A structural isomer with the dioxane ring substituted at different positions.

    Octadecylamine: A compound with a similar long alkyl chain but different functional groups.

Uniqueness: 2-Octadecyl-1,4-dioxane is unique due to its combination of a dioxane ring and a long octadecyl chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and drug delivery systems.

Properties

CAS No.

60067-55-2

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

2-octadecyl-1,4-dioxane

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23-19-20-24-22/h22H,2-21H2,1H3

InChI Key

SZWGQJGDDHOUKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1COCCO1

Origin of Product

United States

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